molecular formula C19H20N2O2 B295450 2-Butyl-3-(4-methoxyphenyl)quinazolin-4-one

2-Butyl-3-(4-methoxyphenyl)quinazolin-4-one

Cat. No.: B295450
M. Wt: 308.4 g/mol
InChI Key: PIKGHCNWMPNUPD-UHFFFAOYSA-N
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Description

2-Butyl-3-(4-methoxyphenyl)quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a butyl group at the 2-position and a methoxy-phenyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-(4-methoxyphenyl)quinazolin-4-one typically involves multi-step reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 4-methoxybenzaldehyde.

    Condensation Reaction: The 2-aminobenzamide undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under basic conditions to form the quinazolinone core.

    Alkylation: The final step involves the alkylation of the quinazolinone core with butyl bromide to introduce the butyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-(4-methoxyphenyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Butyl-3-(4-methoxyphenyl)quinazolin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Butyl-3-(4-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By affecting these molecular targets, the compound can influence various biological pathways, such as apoptosis (programmed cell death), cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-3-(4-hydroxy-phenyl)-3H-quinazolin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Butyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one: Similar structure but with a chloro group instead of a methoxy group.

    2-Butyl-3-(4-nitro-phenyl)-3H-quinazolin-4-one: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The uniqueness of 2-Butyl-3-(4-methoxyphenyl)quinazolin-4-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its lipophilicity and affect its interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-butyl-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C19H20N2O2/c1-3-4-9-18-20-17-8-6-5-7-16(17)19(22)21(18)14-10-12-15(23-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3

InChI Key

PIKGHCNWMPNUPD-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC

Origin of Product

United States

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